L-Cysteine-15N,d3

Catalog No.
S1800390
CAS No.
1795787-05-1
M.F
C₃H₄D₃¹⁵NO₂S
M. Wt
125.17
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
L-Cysteine-15N,d3

CAS Number

1795787-05-1

Product Name

L-Cysteine-15N,d3

Molecular Formula

C₃H₄D₃¹⁵NO₂S

Molecular Weight

125.17

Synonyms

(R)-2-Amino-3-mercaptopropanoic Acid-15N,d3; (R)-Cysteine-15N,d3; 2-Amino-3-mercaptopropionic Acid-15N,d3; Cystein-15N,d3; Cysteine-15N,d3; E 920-15N,d3; Half-cystine-15N,d3; L-(+)-Cysteine-15N,d3; 3-Mercapto-L-alanine-15N,d3; L-Cys-15N,d3; NSC 8746-

Isotopic Labeling

  • Deuterium (d) and Nitrogen-15 (15N) are stable isotopes of hydrogen and nitrogen, respectively.
  • These isotopes differ in mass from their more common counterparts (hydrogen-1 and nitrogen-14) but share nearly identical chemical properties.
  • By substituting d for hydrogen and 15N for nitrogen in specific positions of the L-cysteine molecule, scientists can create a molecule that behaves almost identically to natural L-cysteine but can be distinguished using certain analytical techniques.

This isotopic labeling allows researchers to track the L-Cysteine-15N,d3 through metabolic pathways and biochemical reactions.

Applications in Scientific Research

L-Cysteine-15N,d3 finds application in various scientific research areas, including:

  • Metabolic studies: By incorporating L-Cysteine-15N,d3 into cells or organisms, researchers can track its incorporation into proteins and other molecules. This allows them to study the rates and pathways of cysteine metabolism. Source: Cayman Chemical - L-Cysteine-15N-d3:
  • Protein NMR spectroscopy: The specific isotope labeling in L-Cysteine-15N,d3 provides a tool for researchers to study the structure and dynamics of proteins using Nuclear Magnetic Resonance (NMR) spectroscopy. Source: Sigma-Aldrich - L-Cysteine- 15 N,2,3,3-d 3:

L-Cysteine-15N,d3 is a stable isotope-labeled derivative of the amino acid L-Cysteine, where nitrogen-15 and deuterium isotopes are incorporated into its molecular structure. The molecular formula for L-Cysteine-15N,d3 is C3_3D3_3H4_4N1^1O2_2S, with a molecular weight of 125.17 g/mol. This compound is utilized primarily in research settings, particularly in studies involving metabolic pathways and protein synthesis due to its isotopic labeling, which facilitates tracking during experiments .

  • Oxidation: This compound can be oxidized to form L-Cystine-15N,d3, a dimeric form of the amino acid. Oxidizing agents such as hydrogen peroxide are commonly used in this reaction.
  • Reduction: The oxidized form can be reduced back to L-Cysteine-15N,d3 using reducing agents like dithiothreitol.
  • Substitution: The compound can also undergo substitution reactions, where its functional groups can be replaced by other atoms or groups, leading to various derivatives depending on the substituents used.

These reactions are typically conducted under controlled conditions to ensure specificity and yield.

L-Cysteine-15N,d3 plays a crucial role in biological systems primarily as a precursor for the synthesis of biologically active molecules. It is involved in the transsulfuration pathway, where it is synthesized from L-Methionine. Additionally, it contributes to the production of glutathione, an important antioxidant that helps mitigate oxidative stress and inflammation. Furthermore, L-Cysteine-15N,d3 has been shown to act as an excitotoxin, potentially inducing neuronal damage through the overactivation of N-methyl-D-aspartate receptors .

The synthesis of L-Cysteine-15N,d3 involves incorporating nitrogen-15 and deuterium into the L-Cysteine molecule through various synthetic routes. Common methods include:

  • Using Isotopically Labeled Precursors: Starting with isotopically labeled ammonia (nitrogen-15) and deuterium oxide.
  • Controlled Reaction Conditions: The reactions are performed under specific conditions (e.g., temperature, pH) to ensure successful incorporation of isotopes without degrading the amino acid structure.

Industrial production typically involves optimizing these processes for high yields and purity to meet research standards .

L-Cysteine-15N,d3 is primarily used in:

  • Metabolic Studies: As a tracer in metabolic pathways to study amino acid metabolism.
  • Protein Labeling: For labeling proteins in proteomics research.
  • Drug Development: In pharmacokinetic studies to understand drug metabolism and interactions.

The isotopic labeling allows researchers to track the compound's behavior in biological systems effectively .

Interaction studies involving L-Cysteine-15N,d3 focus on its role in biochemical pathways and its interactions with other biomolecules. These studies often utilize techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to observe how L-Cysteine-15N,d3 interacts with enzymes or participates in metabolic processes. Its unique isotopic composition aids in distinguishing it from non-labeled compounds during these analyses .

L-Cysteine-15N,d3 shares similarities with other cysteine derivatives but has unique features due to its isotopic labeling. Here are some comparable compounds:

Compound NameMolecular FormulaUnique Features
L-CysteineC3_3H7_7NO2_2SNatural form without isotopes
N-Acetyl-L-CysteineC5_5H9_9NO3_3SAcetylated form with different biological activity
L-CystineC6_6H12_12N2_2O4_4S2_2Dimeric form of cysteine; lacks isotopic labeling

L-Cysteine-15N,d3's distinct isotopic labeling allows for precise tracking in biochemical experiments, setting it apart from its non-labeled counterparts .

This comprehensive overview highlights the significance of L-Cysteine-15N,d3 in biochemical research and its unique properties compared to similar compounds.

Dates

Modify: 2023-08-15

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